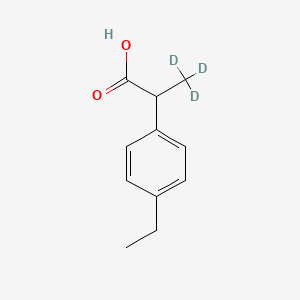
Dihydroxy Bendamustine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydroxy Bendamustine-d3 is a derivative of Bendamustine, a bifunctional alkylating agent used primarily in the treatment of hematologic malignancies such as chronic lymphocytic leukemia and non-Hodgkin’s lymphoma . This compound is characterized by the presence of two hydroxyl groups, which are introduced through hydrolysis .
准备方法
The synthesis of Dihydroxy Bendamustine-d3 involves several steps, starting from Bendamustine hydrochloride. The process typically includes hydrolysis to introduce the hydroxyl groups. The synthetic route involves the following steps :
Hydrolysis: Bendamustine hydrochloride is subjected to hydrolysis to form monohydroxy and dihydroxy derivatives.
Protection/Deprotection: Benzyl-protection and deprotection of the amine and carboxylic acid groups are performed to ensure selective reactions.
Saponification: The ester groups are hydrolyzed to form the corresponding acids.
Ring-Opening Reaction: Oxirane rings are opened to introduce additional functional groups.
Esterification: Fischer or Steglish esterification is used to form ester linkages.
化学反应分析
Dihydroxy Bendamustine-d3 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride . Major products formed from these reactions include various derivatives with modified functional groups.
科学研究应用
Dihydroxy Bendamustine-d3 has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of hydroxylated alkylating agents.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Medicine: Explored for its potential use in targeted cancer therapies due to its ability to form crosslinks with DNA.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates
作用机制
The mechanism of action of Dihydroxy Bendamustine-d3 involves the formation of electrophilic alkyl groups that covalently bond to DNA molecules. This results in intra- and inter-strand crosslinks, leading to DNA damage and cell death . The compound can induce cell death through both apoptotic and non-apoptotic pathways, making it effective even in cells lacking functional apoptotic pathways .
相似化合物的比较
Dihydroxy Bendamustine-d3 is unique compared to other similar compounds due to its dual hydroxyl groups, which enhance its reactivity and potential applications. Similar compounds include:
Monohydroxy Bendamustine: A derivative with a single hydroxyl group, less reactive than this compound.
N-desmethyl Bendamustine: A metabolite with a demethylated nitrogen atom, differing in its metabolic pathway and activity
属性
IUPAC Name |
4-[5-[bis(2-hydroxyethyl)amino]-1-(trideuteriomethyl)benzimidazol-2-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-18-14-6-5-12(19(7-9-20)8-10-21)11-13(14)17-15(18)3-2-4-16(22)23/h5-6,11,20-21H,2-4,7-10H2,1H3,(H,22,23)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMDIDKYVZPCNV-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCO)CCO)N=C1CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C=C(C=C2)N(CCO)CCO)N=C1CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













